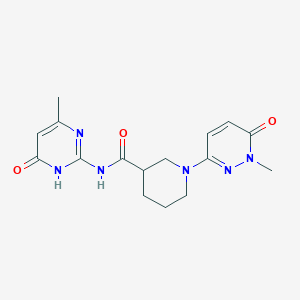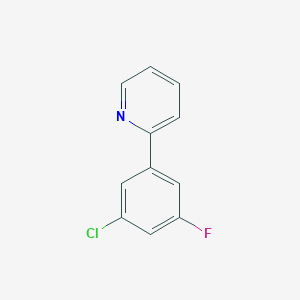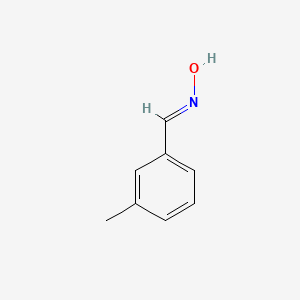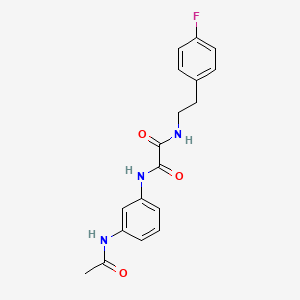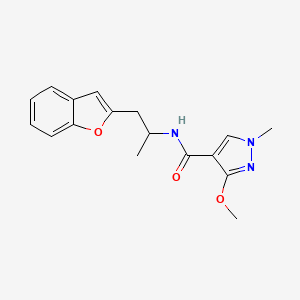![molecular formula C15H18ClF3N2O B2710373 2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one CAS No. 2411295-88-8](/img/structure/B2710373.png)
2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,2,2-trifluoro-1-phenylethyl group and a 2-chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2,2,2-trifluoro-1-phenylethyl bromide under basic conditions to form 4-(2,2,2-trifluoro-1-phenylethyl)piperazine.
Chlorination: The intermediate is then reacted with 2-chloropropanone in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The ketone group in the compound can participate in oxidation and reduction reactions, forming alcohols or carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ketone group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the ketone to an alcohol.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or esters.
Reduction Products: Alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the trifluoroethyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]ethanone: Similar structure but lacks the chloro group.
2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]ethanone: Similar but with a different carbon chain length.
Uniqueness
2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one is unique due to the combination of the chloro group and the trifluoroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c1-11(16)14(22)21-9-7-20(8-10-21)13(15(17,18)19)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRBLXFXABSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide](/img/structure/B2710294.png)

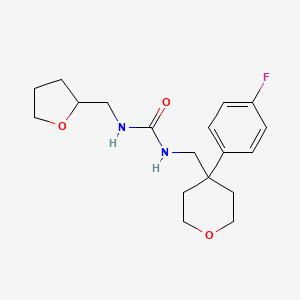
![N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2710299.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2710300.png)
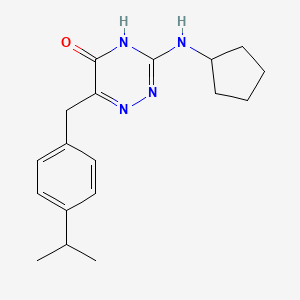
![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)
